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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TIK-301, also known as LY-156735 or β-methyl-6-chloromelatonin, is a potent and selective

agonist for the melatonin receptors MT1 and MT2.[1] It has been investigated for its therapeutic

potential in treating insomnia and other circadian rhythm sleep disorders.[1] Developed initially

by Eli Lilly and Company, it has undergone Phase II clinical trials.[1] This technical guide

provides an in-depth overview of the structure-activity relationship (SAR) studies of TIK-301, its

pharmacological profile, and the experimental methodologies used in its evaluation.
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Property Value Reference

IUPAC Name
N-[(2R)-(6-Chloro-5-methoxy-

1H-indol-3-yl)propyl]acetamide
[1]

Synonyms
LY-156735, PD-6735, Beta-

methyl-6-chloromelatonin
[1]

Molecular Formula C14H17ClN2O2 [1]

Molar Mass 280.75 g/mol [1]

Mechanism of Action

MT1 and MT2 receptor

agonist; 5-HT2B and 5-HT2C

receptor antagonist

[1]

Structure-Activity Relationship (SAR) of TIK-301 and
Related Analogs
The chemical structure of TIK-301 is a derivative of melatonin, featuring a chlorine atom at the

6-position of the indole ring and a methyl group on the propylamine side chain. These

modifications significantly influence its pharmacological properties compared to the

endogenous hormone melatonin.

Key Structural Features and Their Impact on Activity:
6-Chloro Substitution: The presence of a chlorine atom at the 6-position of the indole ring is a

hallmark of TIK-301. This modification is associated with increased metabolic stability,

leading to a longer half-life compared to melatonin.[1] Furthermore, 6-chlorinated melatonin

derivatives, including TIK-301, exhibit a slight preferential binding to the MT2 receptor over

the MT1 receptor.[1]

β-Methyl Group: The methyl group on the propylamine side chain also contributes to the

molecule's overall activity and pharmacokinetic profile.

5-Methoxy Group: As with melatonin, the 5-methoxy group on the indole ring is crucial for

high-affinity binding to melatonin receptors.
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N-Acetyl Group: The N-acetyl group on the side chain is also a critical determinant for

agonist activity at melatonin receptors.

Quantitative SAR Data
The following table summarizes the available quantitative data for TIK-301 and related

compounds, illustrating the impact of structural modifications on receptor binding affinity and

functional activity.

Compoun
d

R1
(Position
6)

R2 (Side
Chain)

MT1 Ki
(pM)

MT2 Ki
(pM)

MT1/MT2
Ratio

EC50
(nM)

Melatonin H Ethyl ~80 ~40 2 0.063

TIK-301 Cl

β-

Methylprop

yl

81 42 1.9 0.0479

6-

Chloromela

tonin

Cl Ethyl - - - -

Data for 6-Chloromelatonin's specific Ki and EC50 values were not available in the provided

search results, though it is established as a potent melatonin agonist.[2][3]

Signaling Pathways and Experimental Workflows
Melatonin Receptor Signaling Pathway
TIK-301, as a melatonin receptor agonist, primarily acts on the MT1 and MT2 receptors, which

are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a

signaling cascade that ultimately leads to the regulation of circadian rhythms and sleep.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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